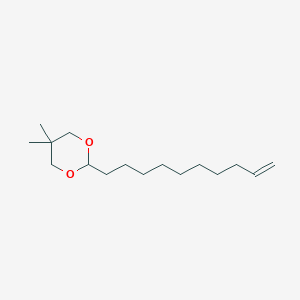
1-Carbamoyloxypropyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Carbamoyloxypropyl carbamate is an organic compound belonging to the carbamate family. Carbamates are widely recognized for their role in medicinal chemistry, agriculture, and industrial applications. This compound is particularly notable for its stability and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Carbamoyloxypropyl carbamate can be synthesized through several methods. One common approach involves the reaction of carbonylimidazolide with a nucleophile in water, which provides a general method for preparing urea, carbamates, and thiocarbamates without requiring an inert atmosphere . Another method involves the use of carbon dioxide and amines in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene as an additive, which allows for the continuous preparation of carbamates .
Industrial Production Methods: Industrial production of carbamates often relies on the reaction of alkyl isocyanates with alcohols. This method is preferred due to its efficiency and the high purity of the resulting products . due to the toxicity of isocyanates, alternative methods such as the use of alkyl chloroformates with amines are also employed.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Carbamoyloxypropyl carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the carbamate into other functional groups.
Reduction: Reduction reactions can convert the carbamate back to its corresponding amine and alcohol.
Substitution: Substitution reactions often involve the replacement of the carbamate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often utilize reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include amines, alcohols, and various substituted carbamates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Carbamoyloxypropyl carbamate has a wide range of applications in scientific research:
Biology: In biological research, carbamates are employed to study enzyme interactions and protein modifications.
Mécanisme D'action
The mechanism of action of 1-carbamoyloxypropyl carbamate involves its interaction with specific molecular targets and pathways. The carbamate functionality imposes conformational restrictions due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This allows the compound to participate in hydrogen bonding through the carboxyl group and the backbone NH, modulating biological properties and improving stability and pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Methyl Carbamate: Used as a carbamoyl donor in transcarbamoylation reactions.
Phenyl Carbamate: Employed in the synthesis of primary and secondary carbamates.
N-Substituted Carbamoyl Chlorides: Utilized in the synthesis of substituted O-aryl carbamates.
Uniqueness: 1-Carbamoyloxypropyl carbamate is unique due to its specific structural features that allow for versatile applications in various fields. Its stability and ability to form hydrogen bonds make it particularly valuable in medicinal chemistry and industrial applications .
Propriétés
Numéro CAS |
6341-66-8 |
|---|---|
Formule moléculaire |
C5H10N2O4 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
1-carbamoyloxypropyl carbamate |
InChI |
InChI=1S/C5H10N2O4/c1-2-3(10-4(6)8)11-5(7)9/h3H,2H2,1H3,(H2,6,8)(H2,7,9) |
Clé InChI |
MWTNQELRTIADRD-UHFFFAOYSA-N |
SMILES canonique |
CCC(OC(=O)N)OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol](/img/structure/B14741017.png)
![2-Phenylbenzo[h]quinoline-4-carboxylic acid](/img/structure/B14741021.png)
![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)

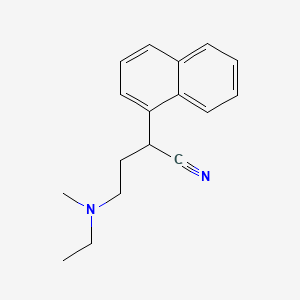
![N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine](/img/structure/B14741050.png)
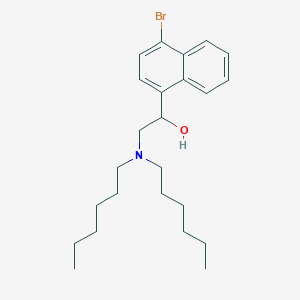
![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)

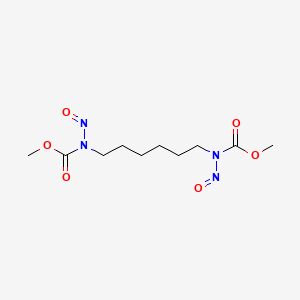
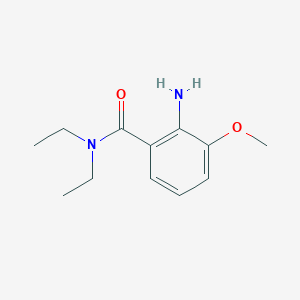
![Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate](/img/structure/B14741076.png)
